

Physical and chemical characteristics of 2,4-Difluoromandelic acid

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Compound of Interest

Compound Name: 2,4-Difluoromandelic acid

Cat. No.: B1330615

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An In-depth Technical Guide to 2,4-Difluoromandelic Acid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2,4-Difluoromandelic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

2,4-Difluoromandelic acid is a fluorinated derivative of mandelic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.^[1] It is often used as a chiral resolving agent for creating enantiomerically pure compounds, which is crucial for developing drugs with improved efficacy and reduced side effects.^[1]

Table 1: Physical and Chemical Properties of **2,4-Difluoromandelic Acid**

Property	Value	Source(s)
CAS Number	132741-30-1	[2][3][4]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[2][3]
Molecular Weight	188.13 g/mol	[1][3][4]
Appearance	White powder/solid	[5]
Melting Point	122-124°C or 220-221°C	[1][2][4]
Boiling Point	306.5°C at 760 mmHg	[1][2]
Density	1.522 g/cm ³	[1][2]
Flash Point	139.1°C	[1][2]
pKa (Predicted)	3.06 ± 0.10	[1]
Vapor Pressure	0.000336 mmHg at 25°C	[1][2]
LogP	1.08280	[2]
Solubility	Likely mobile in the environment due to its water solubility.	[5]

Note: Discrepancies exist in the reported melting point values across different suppliers.

Spectroscopic Data

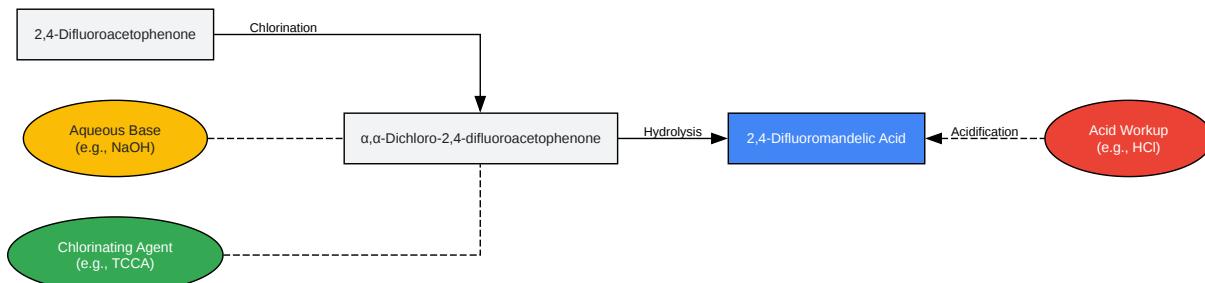
While specific spectra for **2,4-Difluoromandelic acid** are not readily available in the provided search results, typical spectroscopic characteristics for mandelic acid and its derivatives involve analyses such as NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry. For instance, ¹³C NMR and IR data are available for related structures, which can provide a reference for expected peak regions.[6]

Synthesis and Experimental Protocols

The synthesis of mandelic acid derivatives can be achieved through various pathways, often involving the C-C bond formation between an aromatic ring and a glyoxylic acid equivalent.[7] A

common method involves the hydrolysis of a corresponding α,α -dihaloacetophenone.

Logical Pathway for a General Synthesis



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Caption: General synthetic pathway for **2,4-Difluoromandelic acid**.

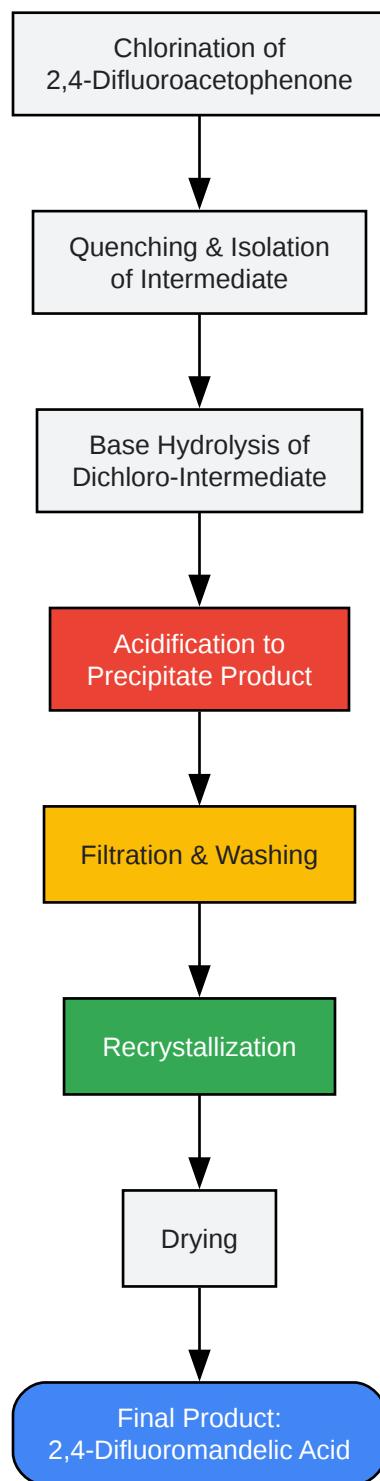
Experimental Protocol: General Synthesis via Hydrolysis

This protocol is a generalized procedure based on common synthesis methods for mandelic acid derivatives.[\[8\]](#)[\[9\]](#)

- Chlorination of the Starting Material:
 - Dissolve 2,4-difluoroacetophenone in a suitable solvent such as glacial acetic acid.
 - Introduce a chlorinating agent (e.g., trichloroisocyanuric acid) portion-wise while maintaining the reaction temperature, typically between 50-90°C.[\[9\]](#)
 - Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting material is consumed.
 - Upon completion, pour the reaction mixture into ice-water to precipitate the crude α,α -dichloro-2,4-difluoroacetophenone.

- Isolate the intermediate product by filtration or extraction.
- Hydrolysis to Form Mandelic Acid:
 - Prepare a solution of a strong base, such as sodium hydroxide, in water.
 - Warm the basic solution to approximately 60-65°C.^[8]
 - Slowly add the crude α,α -dichloro-2,4-difluoroacetophenone to the stirred basic solution, maintaining the temperature.
 - Continue stirring for 1-2 hours after the addition is complete to ensure full hydrolysis.
 - Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the **2,4-Difluoromandelic acid**.
- Purification:
 - Collect the crude product by vacuum filtration and wash with cold water.
 - Recrystallize the solid from a suitable solvent system (e.g., water or an organic solvent mixture) to obtain the purified **2,4-Difluoromandelic acid**.
 - Dry the final product under a vacuum.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of **2,4-Difluoromandelic acid**.

Safety and Handling

2,4-Difluoromandelic acid is classified as an irritant.[2][4]

- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
 - Harmful if swallowed.[5]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
 - P280: Wear protective gloves, protective clothing, and eye/face protection.[2][5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
 - Use only in a chemical fume hood or a well-ventilated area.[2][5]
- Storage:
 - Store in a well-ventilated place. Keep the container tightly closed in a cool environment.[5][10]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant.[5]

Applications and Reactivity

The primary application of **2,4-Difluoromandelic acid** lies in its role as a versatile building block for more complex molecules, especially in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1] Its chiral nature also makes it a valuable agent

for separating enantiomers.[\[1\]](#) The fluorine atoms enhance its unique properties, influencing its reactivity and molecular interactions.[\[1\]](#)

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